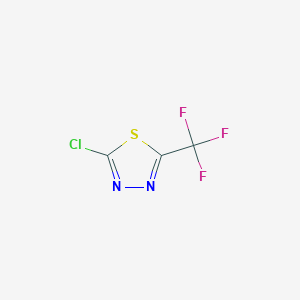

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF3N2S/c4-2-9-8-1(10-2)3(5,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKUSPGMGMPURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531774 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53645-98-0 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-trifluoromethyl-[1,3,4]thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

Abstract: This technical guide provides an in-depth overview of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole, a key heterocyclic intermediate in the development of novel therapeutic agents and agrochemicals. The document details a robust synthetic pathway, comprehensive characterization data, and critical safety information. It is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and process development, offering both theoretical insights and practical, field-tested protocols.

Table of Contents

Introduction: The Strategic Importance of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its unique chemical properties and diverse biological activities.[1] As a "privileged scaffold," its derivatives have shown a wide spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group (-CF3) at the 5-position and a chloro group at the 2-position of the thiadiazole ring yields this compound, a highly reactive and versatile intermediate.

The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The chlorine atom, on the other hand, serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the synthesis of a wide array of derivatives. This combination makes this compound a valuable building block in the design and development of novel drugs and agrochemicals.[3][4][5] This guide aims to provide a comprehensive technical overview of its synthesis, characterization, and handling.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C3ClF3N2S | [3][6] |

| Molecular Weight | 188.56 g/mol | [6] |

| Appearance | Colorless to light yellow solid | [3] |

| Melting Point | 88-92 °C | [3] |

| Boiling Point | 211-214 °C | [3] |

| CAS Number | 53645-98-0 | [3][7] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; insoluble in water. | [3] |

Synthesis Pathway: From Precursor to Final Product

The synthesis of this compound is a multi-step process that begins with the formation of the core 1,3,4-thiadiazole ring, followed by the introduction of the chloro and trifluoromethyl groups. A reliable and commonly employed synthetic route starts from 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

3.1. Synthesis of the Precursor: 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

The precursor, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, can be synthesized from thiosemicarbazide and trifluoroacetic acid.

Reaction Scheme:

Caption: Synthesis of the 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole precursor.

Detailed Protocol:

-

To a 1 L round-bottom flask, add thiosemicarbazide (14.5 g) suspended in 1,4-dioxane (500 ml) with stirring.[8]

-

Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 ml) over approximately 30 minutes.[8]

-

Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.[8]

-

After the evolution of HCl gas ceases, pour the reaction mixture into cold water (100 ml) with stirring.[8]

-

Adjust the pH to 9 with a 50% NaOH solution to precipitate the solid product.[8]

-

Filter the product, wash with cold water, and dry at 363 K to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.[8][9]

3.2. Synthesis of this compound

The final product is obtained via a Sandmeyer-type reaction from the amino precursor.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

In a 250 ml round-bottom flask, suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (20.6 g) in concentrated hydrochloric acid (150 ml) with stirring.[8]

-

Cool the reaction mixture to between 263 and 268 K.

-

Slowly add an aqueous solution of sodium nitrite (21.2 g in 350 ml of water) while maintaining the temperature at 263–268 K with continued stirring.[8][9]

-

After 2 hours, add 100 ml of water and warm the mixture to 333–353 K, stirring for an additional 3 hours.[8][9]

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (2 x 150 ml).[8]

-

Wash the combined organic layers with water twice and dry with sodium sulfate.

-

Distill the solvent to obtain the crude product.

-

Purify the crude product by chromatography over silica gel (hexane:EtOAc, 9:1) to yield pure this compound.[8]

Comprehensive Characterization: Validating Identity and Purity

The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

4.1. Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Due to the absence of protons directly attached to the thiadiazole ring or the trifluoromethyl group, a proton NMR spectrum will primarily show solvent peaks and any impurities. |

| ¹³C NMR | Expected to show two distinct signals for the carbon atoms of the thiadiazole ring, one significantly deshielded due to the electronegative chlorine and the other coupled to the fluorine atoms of the trifluoromethyl group. Another signal for the trifluoromethyl carbon will also be present. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N stretching within the thiadiazole ring (around 1600-1500 cm⁻¹), C-F stretching of the trifluoromethyl group (around 1300-1100 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.56 g/mol for the most abundant isotopes), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |

4.2. Chromatographic and Physical Analysis

| Technique | Purpose | Expected Result |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak indicating a high degree of purity. |

| Melting Point Analysis | To confirm the identity and purity of the solid product. | A sharp melting point range consistent with the literature value (88-92 °C).[3] |

Applications and Future Directions

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its high reactivity makes it a valuable building block for creating libraries of derivatives for high-throughput screening in drug discovery and agrochemical research.[3]

-

Medicinal Chemistry: It is used as a synthetic raw material for anti-tumor, antibacterial, antiviral, and anti-inflammatory compounds.[3] The 1,3,4-thiadiazole scaffold is a core component of several clinically used drugs.[10]

-

Agrochemicals: The trifluoromethyl-thiadiazole moiety is found in a number of pesticides and herbicides.

-

Materials Science: Thiadiazole derivatives are also being explored for their applications in materials science, for example, as corrosion inhibitors.

Future research will likely focus on expanding the library of derivatives synthesized from this intermediate and exploring their potential in new therapeutic areas and as novel functional materials.

Safety and Handling Protocols

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[7][11]

-

Causes skin irritation.[11]

-

Causes serious eye irritation.[11]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[3][7][12]

-

Ventilation: Use only outdoors or in a well-ventilated area.[12]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place.[3] Keep the container tightly closed. Store locked up.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

If swallowed: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Disposal: Dispose of contents/container to an approved waste disposal plant.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

ResearchGate. (2015, December 6). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

-

International Union of Crystallography. (2023, May 19). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]

-

ResearchGate. (2010, August 5). Unusual dimerization of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

-

ResearchGate. (2023, August 7). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Retrieved from [Link]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 6. 53645-98-0 CAS MSDS (2-CHLORO-5-TRIFLUOROMETHYL-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 53645-98-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemical-label.com [chemical-label.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Crystal structure of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

An In-Depth Technical Guide to the Structural Elucidation of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

Authored by: A Senior Application Scientist

Foreword: The 1,3,4-thiadiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4] The compound this compound represents a key building block in the synthesis of these derivatives. The presence of a reactive chlorine atom and an electron-withdrawing trifluoromethyl group makes it a versatile intermediate for creating diverse molecular libraries.[5] This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic approach, and a detailed protocol for its single-crystal X-ray diffraction analysis, offering researchers and drug development professionals a practical framework for its application.

Physicochemical and Chemical Profile

This compound is a colorless to light yellow solid at room temperature.[5] Its high reactivity, attributed to the thiadiazole ring and its substituents, allows it to participate in various organic reactions such as nucleophilic substitution, condensation, and electrophilic substitution reactions.[5] This reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules for pesticides, dyes, and pharmaceuticals.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃ClF₃N₂S | [6][7] |

| Molecular Weight | 188.56 g/mol | [6] |

| Appearance | Colorless to light yellow solid | [5] |

| Melting Point | 88-92 °C | [5] |

| Boiling Point | 211-214 °C | [5] |

| Solubility | Soluble in ethanol, DMSO; Insoluble in water | [5] |

| CAS Number | 53645-98-0 | [8] |

Note: Due to its reactivity, this compound is an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a mask, should be worn during handling. It should be stored in a sealed container in a dark, dry, and well-ventilated area, away from heat sources.[5]

Synthesis and Purification

The synthesis of this compound can be achieved from its amino precursor, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. The following protocol is based on established methods for the conversion of amino-thiadiazoles to their corresponding chloro-derivatives, which typically involves a Sandmeyer-type reaction. The initial synthesis of the amino precursor from thiosemicarbazide is also detailed, providing a complete synthetic pathway.[1][9]

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole

-

Reaction Setup: Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 mL) in a 1 L round-bottom flask with magnetic stirring.

-

Reagent Addition: Slowly add trifluoroacetic acid (12.0 mL) followed by phosphorus oxychloride (15.0 mL) to the suspension over approximately 30 minutes. Causality Note: POCl₃ acts as a dehydrating and cyclizing agent in this reaction.

-

Reaction Monitoring: Maintain the reaction for 3 hours. The evolution of HCl gas indicates the reaction is proceeding.

-

Workup: Once gas evolution ceases, pour the reaction mixture into cold water (100 mL) with stirring.

-

Precipitation: Adjust the pH to 9 using a 50% NaOH solution to precipitate the product.

-

Isolation: Filter the solid product, wash with cold water, and dry at 363 K. The expected product is 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[1][9]

Part B: Synthesis of this compound (Sandmeyer Reaction)

-

Diazotization: Suspend the 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (20.6 g) in concentrated hydrochloric acid (150 mL) in a 250 mL round-bottom flask. Cool the mixture to 263–268 K using an ice-salt bath.

-

Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 21.2 g in 350 mL water) while vigorously stirring and maintaining the temperature between 263–268 K. Causality Note: This step forms the unstable diazonium salt intermediate.

-

Reaction and Conversion: After 2 hours, add 100 mL of water and warm the mixture to 333–353 K, stirring for an additional 3 hours. The diazonium group is replaced by a chlorine atom from the HCl.

-

Extraction: Cool the reaction mixture to room temperature. Extract the product with dichloromethane (2 x 150 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain crystals for analysis.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Crystal Structure Determination: A Methodological Guide

While the definitive crystal structure of this compound is not available in the referenced literature, this section provides a robust, field-proven methodology for its determination. The protocol is based on standard techniques for small organic molecules.

Step 1: Single Crystal Growth

The critical first step is to obtain diffraction-quality single crystals. The slow evaporation method is a reliable starting point.

-

Solvent Selection: Dissolve a small amount of the purified compound (e.g., 20 mg) in a minimum volume of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial. Insight: The ideal solvent is one in which the compound is moderately soluble, allowing for slow saturation as the solvent evaporates.

-

Evaporation Control: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

-

Crystal Harvesting: Once suitable crystals (typically 0.1–0.3 mm in size) have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and damage.

Step 2: X-ray Diffraction Data Collection

-

Mounting: Mount the selected crystal on a goniometer head in a stream of cold nitrogen gas (typically 100-180 K). Causality Note: Low temperatures reduce thermal motion of the atoms, resulting in higher quality diffraction data.

-

Instrumentation: Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a modern detector (e.g., CCD or CMOS).

-

Data Collection Strategy: Collect a series of diffraction images (frames) by rotating the crystal through a range of angles (e.g., 180-360° in ω scans). Software is used to automatically determine the optimal data collection strategy to ensure high completeness and redundancy.

Step 3: Structure Solution and Refinement

-

Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities (hkl indices and their corresponding intensities and standard uncertainties).

-

Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXT) to solve the phase problem and obtain an initial electron density map, which reveals the positions of the heavier atoms (S, Cl).

-

Structure Refinement: Iteratively refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Workflow Diagram

Caption: Standard workflow for single-crystal X-ray structure determination.

Anticipated Structural Features

Based on the analysis of structurally related compounds, we can anticipate key features of the this compound crystal structure.[9][10]

-

Planarity: The 1,3,4-thiadiazole ring is expected to be essentially planar.[9][11] The chlorine and the carbon atom of the trifluoromethyl group will likely lie close to this plane.

-

Molecular Packing: In the absence of strong hydrogen bond donors, the crystal packing will likely be governed by weaker intermolecular interactions such as halogen bonds (Cl···N or Cl···S contacts), dipole-dipole interactions, and potentially contacts involving the fluorine atoms of the trifluoromethyl group.

-

Symmetry: The molecule itself does not possess high symmetry, so it is likely to crystallize in a centrosymmetric space group such as P2₁/c or P-1, which are common for organic molecules.

Table 2: Representative Crystallographic Data (Hypothetical) This table is a template based on data for similar heterocyclic structures and represents the type of information that would be obtained from a successful crystal structure determination.

| Parameter | Expected Value/Type |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 4 - 10 |

| b (Å) | 10 - 20 |

| c (Å) | 8 - 15 |

| β (°) ** | 90 - 105 |

| Volume (ų) ** | 600 - 900 |

| Z (molecules/cell) | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 100(2) |

| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.15 |

| Goodness-of-fit on F² | ~1.0 |

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide has outlined its key properties and provided detailed, actionable protocols for its synthesis and structural characterization. The determination of its precise single-crystal structure is a critical step that will enable a deeper understanding of its reactivity and intermolecular interactions. This knowledge can, in turn, inform the rational design of novel 1,3,4-thiadiazole derivatives with enhanced biological activity and optimized physicochemical properties, ultimately accelerating the development of new therapeutic agents.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from ChemBK.com. [Link]

-

Yathirajan, H., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. IUCrData, 8(6). [Link]

-

Yathirajan, H., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]

-

Yathirajan, H., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. National Institutes of Health. [Link]

-

Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. [Link]

-

Yathirajan, H., et al. (2023, May 16). Synthesis and crystal structure studies of 5-(tri- fluoromethyl)-1,3,4-thiadiazol-2(3H). IUCr Journals. [Link]

-

Al-Sanea, M. M., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI. [Link]

-

S. H. Abd Al-Hameed, et al. (2025, August 7). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

-

Maccora, D., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

-

Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Retrieved from Organic-Chemistry.org. [Link]

-

Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate. [Link]

-

Karolina Słoczyńska, et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

Sources

- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. 53645-98-0 CAS MSDS (2-CHLORO-5-TRIFLUOROMETHYL-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 53645-98-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. journals.iucr.org [journals.iucr.org]

- 10. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the heterocyclic compound 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS No. 53645-98-0). In the absence of publicly available experimental spectra, this document leverages a data-centric approach, utilizing established spectroscopic principles and comparative analysis with structurally related compounds to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the expected spectral features of this compound, thereby aiding in its synthesis, identification, and characterization.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The chloro-substituent, in turn, provides a reactive handle for further synthetic modifications. Consequently, this compound is a compound of considerable interest as a versatile building block in the synthesis of novel therapeutic agents and agrochemicals.

Accurate characterization of such molecules is paramount for ensuring purity, confirming identity, and elucidating structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor. This guide provides a detailed, predictive analysis of the key spectroscopic signatures of this compound.

Predicted Spectroscopic Data

Due to the current lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions are intended to guide researchers in the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we anticipate the following key features in its ¹³C and ¹⁹F NMR spectra. A ¹H NMR spectrum is not applicable as the molecule does not contain any hydrogen atoms.

The ¹³C NMR spectrum is expected to exhibit two distinct signals corresponding to the two carbon atoms of the thiadiazole ring and one signal for the trifluoromethyl carbon.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale and Comparative Insights |

| ~165-175 | C-Cl (C2) | The carbon atom attached to the chlorine is expected to be significantly deshielded due to the electronegativity of the chlorine and the adjacent nitrogen and sulfur atoms in the heterocyclic ring. |

| ~150-160 (quartet, JCF ≈ 40-50 Hz) | C-CF₃ (C5) | This carbon is also deshielded by the heterocyclic ring and will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. |

| ~115-125 (quartet, JCF ≈ 270-280 Hz) | CF₃ | The carbon of the trifluoromethyl group will exhibit a strong one-bond coupling to the fluorine atoms, resulting in a characteristic quartet with a large coupling constant. |

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ) ppm | Fluorine Assignment | Rationale and Comparative Insights |

| ~ -60 to -70 | -CF₃ | The chemical shift is characteristic for a trifluoromethyl group attached to an electron-deficient aromatic system. The exact shift will be influenced by the solvent used. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the vibrational modes of the thiadiazole ring and the carbon-fluorine bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Comparative Insights |

| ~1600-1450 | C=N and C-N stretching | Medium to Strong | These absorptions are characteristic of the thiadiazole ring system. |

| ~1350-1100 | C-F stretching | Strong | The strong electronegativity of fluorine results in intense C-F stretching bands. Multiple strong bands are expected in this region due to the symmetric and asymmetric stretching modes of the CF₃ group. |

| ~800-700 | C-Cl stretching | Medium to Strong | The C-Cl stretching vibration is expected in this region. |

| ~700-600 | Ring vibrations | Medium | Bending and deformation modes of the thiadiazole ring are anticipated in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₃ClF₃N₂S, Molecular Weight: 188.56 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak and characteristic fragment ions.

| Predicted m/z | Ion | Rationale for Fragmentation |

| 188/190 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of ³⁷Cl. |

| 119 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical is a likely fragmentation pathway. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation is a stable fragment and is expected to be observed. |

| 84/86 | [C₂ClN₂]⁺ | Cleavage of the thiadiazole ring can lead to this fragment. |

Experimental Protocols: A Guideline for Spectroscopic Analysis

For researchers synthesizing or working with this compound, the following general protocols are recommended for acquiring high-quality spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹³C NMR Acquisition:

-

Employ a standard pulse program for ¹³C{¹H} NMR.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set a spectral width that encompasses the expected chemical shift range (~0-200 ppm).

-

-

¹⁹F NMR Acquisition:

-

Use a pulse program for ¹⁹F NMR.

-

Set the spectral width to cover the anticipated range for trifluoromethyl groups.

-

Reference the spectrum to an appropriate standard (e.g., CFCl₃).

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or pure KBr pellet.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Key Data and Workflows

To further aid in the understanding of the spectroscopic characterization process, the following diagrams illustrate the molecular structure and a general workflow for analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected key features in the NMR, IR, and MS spectra. These predictions, along with the suggested experimental protocols, are intended to empower researchers in their synthetic and analytical endeavors involving this important heterocyclic building block. As experimental data becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

References

There are no direct citations for the experimental data of this compound as none were found to be publicly available at the time of writing. The predicted data and interpretations are based on general principles of organic spectroscopy and comparative data from analogous structures available in chemical databases.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole is a key heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and agrochemical research.[1] Its unique structural features—a five-membered aromatic ring containing sulfur and nitrogen atoms, substituted with a reactive chlorine atom and a strongly electron-withdrawing trifluoromethyl group—confer a distinct reactivity profile that makes it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules.[2] The 1,3,4-thiadiazole core is a known pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3] This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a chemical building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃ClF₃N₂S | [4] |

| Molecular Weight | 188.56 g/mol | [4] |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | 88-92 °C | [2] |

| Boiling Point | 64-66 °C at 20 mmHg | [5] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; insoluble in water. | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved from its amino precursor, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, via a Sandmeyer-type reaction. The amino precursor itself is synthesized from thiosemicarbazide and trifluoroacetic acid.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This procedure is adapted from established methods for the synthesis of similar thiadiazole derivatives.[3]

Materials:

-

Thiosemicarbazide

-

Trifluoroacetic acid (TFA)

-

Phosphorus oxychloride (POCl₃)

-

Dioxane

-

Sodium hydroxide (NaOH) solution

-

Cold water

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend thiosemicarbazide in dioxane.

-

Slowly add trifluoroacetic acid to the suspension with stirring.

-

Carefully add phosphorus oxychloride dropwise to the reaction mixture. The addition is exothermic and will generate HCl gas. Ensure adequate ventilation.

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of HCl gas ceases.

-

After cooling to room temperature, pour the reaction mixture into a beaker of cold water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

Causality Behind Experimental Choices:

-

POCl₃: Acts as a dehydrating and cyclizing agent, facilitating the formation of the thiadiazole ring.

-

Dioxane: A suitable solvent that is stable to the reaction conditions.

-

Neutralization: The product is precipitated from the acidic reaction mixture by basification.

Part 2: Synthesis of this compound

This protocol is based on the well-established Sandmeyer reaction for the conversion of aromatic amines to chlorides.

Materials:

-

2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Water

Protocol:

-

Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in concentrated hydrochloric acid in a beaker and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the gas evolution ceases.

-

Extract the product from the reaction mixture with dichloromethane.

-

Combine the organic extracts, wash with water, and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for the success of the reaction.

-

CuCl: Acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group with a chloride ion.

Chemical Reactivity: A Hub for Nucleophilic Substitution

The key to the synthetic utility of this compound lies in the high reactivity of the chlorine atom at the C2 position towards nucleophilic aromatic substitution (SNAr).[9] The electron-withdrawing nature of both the trifluoromethyl group and the thiadiazole ring itself significantly activates the C2 position for nucleophilic attack.

General Mechanism of Nucleophilic Aromatic Substitution

Caption: General mechanism of nucleophilic aromatic substitution on the thiadiazole ring.

Reactions with N-Nucleophiles (Amines)

This compound readily reacts with primary and secondary amines to form 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

General Protocol for Amination:

-

Dissolve this compound in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 equivalents).

-

Heat the reaction mixture, typically between 50-80 °C, and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactions with S-Nucleophiles (Thiols)

Thiolates are excellent nucleophiles and react smoothly with this compound to form 2-thioether derivatives.

General Protocol for Thioetherification:

-

In a round-bottom flask, dissolve the desired thiol in a polar aprotic solvent like DMF or DMSO.

-

Add a base such as potassium carbonate or sodium hydride to generate the thiolate in situ.

-

Add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Perform a standard aqueous workup, dry the organic layer, and purify the product by chromatography.

Reactions with O-Nucleophiles (Alkoxides)

Alkoxides can also displace the chloride to form 2-alkoxy-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives. These reactions often require more forcing conditions compared to those with amines or thiols.

General Protocol for Alkoxylation:

-

Prepare the desired sodium or potassium alkoxide by reacting the corresponding alcohol with sodium or potassium metal or a strong base like sodium hydride.

-

Dissolve this compound in the corresponding alcohol or an aprotic solvent.

-

Add the alkoxide solution to the thiadiazole solution and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize any excess base with a weak acid.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Isolate and purify the product from the organic layer.

Applications in Synthesis: A Gateway to Bioactive Molecules

The true value of this compound is realized in its application as a versatile building block for the synthesis of complex molecules with significant biological activities.

In Agrochemicals

The 5-(trifluoromethyl)-1,3,4-thiadiazole moiety is a key component in several modern fungicides and insecticides. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the final compound, leading to improved efficacy.[10] For instance, derivatives synthesized from this building block have shown potent fungicidal activity against a range of plant pathogens.[11]

Example Synthetic Scheme towards a Fungicide:

Caption: A generalized synthetic route to fungicidal compounds.

In Medicinal Chemistry

In the realm of drug discovery, this compound serves as a precursor to a wide variety of compounds with therapeutic potential. The ability to easily introduce diverse functionalities at the C2 position allows for the rapid generation of compound libraries for screening. Derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents.[1][12] For example, it can be used in the synthesis of analogues of established drugs like Celecoxib, a COX-2 inhibitor, to explore new therapeutic avenues.[1]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory tract.[2] Always work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store the compound in a cool, dry, and dark place.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its predictable reactivity, dominated by nucleophilic aromatic substitution, provides a reliable platform for the construction of a wide range of functionalized 1,3,4-thiadiazole derivatives. The demonstrated utility of these derivatives in both agrochemical and medicinal chemistry underscores the importance of this compound as a key intermediate for innovation in these fields. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to empower researchers in their synthetic endeavors.

References

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525–1529.

- Yin, J., et al. (2025). Synthesis, antifungal and antibacterial evaluation of trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties. Journal of Fluorine Chemistry.

- Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(6), 8446–8467.

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Trifluoromethyl-5-(2,4-dinitro-6-chloro-anilino)-1,3,4-thiadiazole. Retrieved from [Link]

- Geetha, B., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.

- Li, M., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20063.

- Gomha, S. M., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123.

- Min, H., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Semantic Scholar.

- Gomha, S. M., et al. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 20(12), 22175–22188.

- Gomha, S. M., et al. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.

- Tozkoparan, B., et al. (2014). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 19(6), 7795–7808.

- IJRASET. (2022). Synthesis of 1,3,4-Thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology.

- Gomha, S. M., et al. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.

- Abdelgawad, M. A., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(21), 5039.

- Barbosa, J. C., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química.

- Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.

- ResearchGate. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

- DergiPark. (2018).

- Jänsch, N., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 28(59), e202201889.

- SpectraBase. (n.d.). 2-Trifluoromethyl-5-(2,4-dinitro-6-chloro-anilino)-1,3,4-thiadiazole. SpectraBase.

- ACS Publications. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30045–30058.

- Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

NIST WebBook. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. Retrieved from [Link]

- ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.

- MDPI. (2016).

- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 53645-98-0 CAS MSDS (2-CHLORO-5-TRIFLUOROMETHYL-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Buy 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline [smolecule.com]

- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]

- 7. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]

- 10. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS Number: 53645-98-0)

A Keystone Building Block for Advanced Agrochemicals and Pharmaceuticals

Authored by: Dr. Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole, a pivotal heterocyclic intermediate in the development of modern agrochemicals and pharmaceuticals. The strategic incorporation of a trifluoromethyl group and a reactive chloro substituent on the 1,3,4-thiadiazole scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This document details the synthesis, spectroscopic characterization, reactivity, and applications of this versatile compound, offering field-proven insights for researchers, scientists, and drug development professionals. Methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of a Fluorinated Heterocycle

The 1,3,4-thiadiazole ring is a well-established pharmacophore, present in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal and agricultural chemistry. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of a molecule, making it a valuable strategy in drug design.

This compound (Figure 1) emerges as a particularly valuable building block by combining the favorable attributes of the trifluoromethylated thiadiazole core with a reactive chlorine atom. This chlorine atom serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions, enabling the rapid generation of diverse compound libraries for biological screening.

Figure 1: Structure of this compound

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

Key Reactions and Transformations

The chloro group can be displaced by a variety of nucleophiles, opening up a vast chemical space for the synthesis of diverse derivatives.

-

Reaction with Amines: Primary and secondary amines readily displace the chloride to form 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives. This reaction is fundamental in the synthesis of many bioactive molecules.

-

Reaction with Thiols: Thiolates are excellent nucleophiles and react smoothly to form 2-thioether-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives.

-

Reaction with Alcohols and Phenols: Alkoxides and phenoxides can also displace the chloride, although typically under more forcing conditions, to yield the corresponding ether derivatives.

Application in Agrochemical Synthesis: A Case Study in Neonicotinoid Analogs

While a direct commercialized pesticide derived from this compound is not explicitly documented in readily available literature, its structural analog, 2-chloro-5-chloromethylthiazole, is a key intermediate in the synthesis of the widely used neonicotinoid insecticides, Clothianidin and Thiamethoxam. T[1][2][][4][5]his highlights the industrial relevance of the 2-chloro-5-substituted heterocyclic scaffold. The trifluoromethyl group in the thiadiazole analog offers a potential avenue for developing next-generation insecticides with modified properties.

The synthesis of Thiamethoxam involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-chloromethylthiazole. A[2][] similar synthetic strategy could be envisioned for the trifluoromethylthiadiazole analog, leading to novel neonicotinoid-like structures for insecticidal screening.

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled. *[1] Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a high-value building block for the synthesis of complex organic molecules with potential biological activity. Its synthesis is achievable through established chemical transformations, and its reactivity profile, centered around nucleophilic aromatic substitution, provides a gateway to a vast array of derivatives. For researchers in drug discovery and agrochemical development, this compound offers a strategic tool to introduce the desirable trifluoromethyl-1,3,4-thiadiazole moiety into target structures, thereby enhancing the potential for discovering novel and effective bioactive agents.

References

-

ChemBK. This compound. Available from: [Link]

- Anwar, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3168.

- Maienfisch, P., et al. (2001). Synthesis and Properties of Thiamethoxam and Related Compounds. Pest Management Science, 57(10), 906-913.

- Uneme, H. (2011). Chemistry of clothianidin and related compounds. Journal of Agricultural and Food Chemistry, 59(7), 2932-2937.

-

ChemBK. This compound. Available from: [Link]

- Anwar, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3168.

- Shamanth, S., et al. (2020). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

- Uneme, H. (2011). Chemistry of clothianidin and related compounds. Journal of Agricultural and Food Chemistry, 59(7), 2932-2937.

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

- Maienfisch, P., et al. (2001). Synthesis and Properties of Thiamethoxam and Related Compounds. Pest Management Science, 57(10), 906-913.

- Uneme, H. (2011). Chemistry of clothianidin and related compounds. Journal of Agricultural and Food Chemistry, 59(7), 2932-2937.

- Shamanth, S., et al. (2020). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.

Sources

- 1. CN102432561A - Preparation method of neonicotinoid insecticide clothianidin - Google Patents [patents.google.com]

- 2. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]

Foreword: The Enduring Versatility of a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a foundation for a wide array of therapeutic agents. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1][2] This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, possesses a unique combination of chemical properties, including a mesoionic character that allows its derivatives to readily cross cellular membranes and interact with biological targets.[3] Its strong aromaticity confers high in vivo stability, a crucial attribute for any drug candidate.[4]

This guide provides an in-depth exploration of the multifaceted biological activities of 1,3,4-thiadiazole derivatives, moving beyond a simple catalog of effects to dissect the underlying mechanisms, structure-activity relationships, and the experimental methodologies used to validate these activities. It is designed for researchers, scientists, and drug development professionals who seek to leverage this potent scaffold in their own discovery programs.

The 1,3,4-Thiadiazole Core: Synthesis and Derivatization

The therapeutic potential of the 1,3,4-thiadiazole core is unlocked through its versatile synthesis and the strategic placement of substituents at the C2 and C5 positions.[5] Understanding the foundational chemistry is critical to appreciating the diversity of the derivatives and their subsequent biological functions.

A prevalent and robust method for synthesizing the 2-amino-5-substituted-1,3,4-thiadiazole backbone involves the acid-catalyzed cyclization of thiosemicarbazide with a corresponding carboxylic acid.[6][7] Phosphorus oxychloride (POCl₃) is frequently employed as the dehydrating and cyclizing agent in this reaction.[7][8] This initial scaffold serves as a versatile intermediate, a launchpad from which a vast library of derivatives can be created through reactions like acetylation, Schiff base formation, or coupling with other moieties.[6][7]

The rationale behind this synthetic approach is its efficiency and modularity. By simply varying the starting carboxylic acid, a diverse range of substituents can be introduced at the C5 position, while the 2-amino group provides a reactive handle for further modifications, allowing for systematic exploration of the chemical space and fine-tuning of pharmacological activity.

Caption: General synthetic workflow for 1,3,4-thiadiazole derivatives.

Anticancer Activity: Targeting Uncontrolled Proliferation

The development of novel, more effective anticancer therapeutics is a pressing global need.[3] 1,3,4-thiadiazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines, including breast, lung, colon, and leukemia.[9][10][11]

Mechanisms of Action

The anticancer effects of these derivatives are not monolithic; they operate through a variety of molecular mechanisms, making them versatile candidates for targeting complex cancer biology.

-

Interference with DNA Synthesis: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases.[9] This structural mimicry allows some derivatives to interfere with DNA synthesis and replication, thereby halting the rapid division characteristic of cancer cells.[9][10]

-

Enzyme Inhibition: Specific derivatives have been shown to inhibit crucial enzymes involved in cancer progression. This includes protein kinases like Src and Abl, which are key components of signaling pathways that regulate cell proliferation and survival.[9][10] Inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and linked to cancer cell survival in hypoxic environments, is another validated target.[9][12]

-

Induction of Apoptosis: A critical mechanism is the ability to trigger programmed cell death, or apoptosis. Studies have shown that active compounds can activate initiator caspases (like Caspase 8) and executioner caspases (like Caspase 3), leading to a signaling cascade that culminates in cell death.[9][13] This is often accompanied by the activation of pro-apoptotic proteins such as BAX.[9][13]

Caption: Simplified pathway of apoptosis induction by thiadiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The specific substituents at the C2 and C5 positions are deterministic for cytotoxic activity. For instance, in studies against breast cancer cell lines, a 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole showed the strongest anti-proliferative activity.[9] The presence of electron-withdrawing groups, such as trifluoromethyl, and the specific positioning of methoxy groups on the phenyl rings appear crucial for enhancing potency.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 1,3,4-thiadiazole derivatives against common breast cancer cell lines. A lower IC₅₀ value indicates higher potency.

| Compound ID | Substituents | Target Cell Line | IC₅₀ (µM) | Reference |

| ST10 | 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl) | MCF-7 | 49.6 | [9][13] |

| ST10 | 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 | 53.4 | [9][13] |

| ST3 | 2-(3-methoxyphenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 | 73.8 | [9] |

| ST8 | 2-(4-chlorophenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 | 75.2 | [9] |

| Etoposide | (Reference Drug) | MDA-MB-231 | >100 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[14] Its trustworthiness lies in its direct measurement of metabolic activity, a hallmark of viable cells.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells.[15]

Step-by-Step Methodology:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.[15]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere and resume growth.

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in culture medium. After 24 hours, carefully remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known cytotoxic agent).

-

Treatment Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.

-

MTT Addition: Following treatment, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[15][16]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple crystals.[15][16]

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[14][15]

-

Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad-Spectrum Defense

1,3,4-thiadiazole derivatives exhibit a wide range of antimicrobial activities, showing inhibitory effects against both Gram-positive and Gram-negative bacteria as well as various fungal species.[6][17][18]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is highly dependent on the nature of the substituents on the thiadiazole ring.[4]

-

A derivative featuring a mercapto group adjacent to the thiadiazole ring demonstrated good activity against Enterococcus faecalis.[17]

-

The presence of a free amino group on the ring was associated with significant antibacterial activity, with one such compound showing a low Minimum Inhibitory Concentration (MIC) of 2.5 μg/mL.[17]

-

Compounds substituted with a thiophene ring also exhibited notable antibacterial properties.[17]

Quantitative Data: In Vitro Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) for selected derivatives against representative bacterial strains. A lower MIC value indicates greater antimicrobial effectiveness.

| Compound Class | Key Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| Tetranorlabdane derivative | Free amino group | Bacillus polymyxa | 2.5 | [17] |

| Methoxyphenyl derivative | - | Micrococcus luteus | 15.63 | [17] |

| Methoxyphenyl derivative | - | Staphylococcus epidermidis | 31.25 | [17] |

| Thiophene derivative | 3-Fluorophenyl | Gram-positive bacteria | - | [17] |

Experimental Protocol: Agar Diffusion Method

This is a widely used preliminary method to assess the antimicrobial activity of chemical agents. The self-validating nature of this protocol comes from the inclusion of standard antibiotics as positive controls and the clear, measurable endpoint (zone of inhibition).

Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear circular area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria). Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., a 0.5 McFarland standard suspension). Uniformly spread the inoculum over the entire surface of the agar plate.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the seeded agar plate using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test 1,3,4-thiadiazole derivative solution (dissolved in a suitable solvent like DMSO) into a well.

-

Controls: In separate wells on the same plate, add the solvent alone (negative control) and a solution of a standard antibiotic (e.g., Ciprofloxacin, Ampicillin) at a known concentration (positive control).[4]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for the test compounds and controls. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory and Analgesic Activities

Several series of 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, but with a lower incidence of gastric side effects.[19]

Mechanism of Action

While the exact mechanisms can vary, a primary mode of action for many anti-inflammatory thiadiazole derivatives is believed to be the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[20] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of the inflammatory process, pain, and fever.[21] By inhibiting COX enzymes, these compounds reduce prostaglandin production, thereby alleviating inflammation and pain.[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is the most widely used and reproducible in vivo model for evaluating acute inflammation and screening for anti-inflammatory drugs.[21][22][23] The model's validity stems from its well-characterized biphasic inflammatory response.

Principle: The subplantar injection of carrageenan, a phlogistic (inflammation-causing) agent, into a rat's paw induces a localized, acute inflammation characterized by edema (swelling).[21][24] The inflammatory response is biphasic: the early phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the late phase (after 3 hours) is primarily sustained by the overproduction of prostaglandins.[21][25] The ability of a test compound to reduce the paw volume compared to a control group indicates its anti-inflammatory activity. This model is particularly sensitive to inhibitors of the COX pathway.[21]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. bepls.com [bepls.com]

- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. atcc.org [atcc.org]

- 17. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]